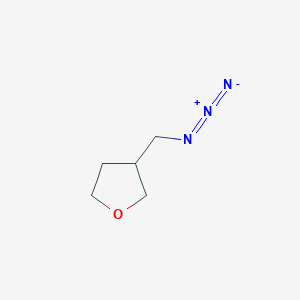
3-(Azidomethyl)oxolane
Descripción general
Descripción
3-(Azidomethyl)oxolane is a chemical compound with the molecular formula C5H9N3O. It features an oxolane ring, which is a four-membered cyclic ether, substituted with an azidomethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Azidomethyl)oxolane can be synthesized through the bromination of pentaerythritol and metriol using a mixture of hydrobromic, acetic, and sulfuric acids. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to form the oxetane ring. The bromide substituents are then replaced with azide ions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of phase-transfer catalysis and careful control of reaction conditions to ensure high yield and purity. The use of triisobutylaluminum and water as a catalytic system has been reported for the copolymerization of azidomethyl-substituted oxetanes .
Análisis De Reacciones Químicas
Types of Reactions
3-(Azidomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new bonds with other molecules.
Cycloaddition Reactions:
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, which are useful in polymerization processes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in click chemistry reactions.
Ring-Opening: Acidic or basic conditions can facilitate the ring-opening of the oxetane ring.
Major Products
Triazoles: Formed through cycloaddition reactions.
Polymers: Produced via ring-opening polymerization of the oxetane ring.
Aplicaciones Científicas De Investigación
3-(Azidomethyl)oxolane finds applications in various scientific research fields:
Organic Synthesis: Used as a building block for synthesizing more complex molecules containing the azide functionality.
Materials Science: Employed in the development of new materials with unique properties.
Bioconjugation: Utilized for attaching molecules to biological targets like proteins or DNA.
Drug Discovery: Investigated for its potential in creating new pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3-(Azidomethyl)oxolane primarily involves its azide group, which is highly reactive and can participate in various chemical transformations. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are useful in bioconjugation and materials science . The oxetane ring can also undergo ring-opening reactions, providing reactive intermediates for further chemical modifications .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Similar in structure but with two azidomethyl groups.
3-Azidomethyl-3-methyloxetane: Contains an additional methyl group on the oxetane ring.
Uniqueness
3-(Azidomethyl)oxolane is unique due to its single azidomethyl substitution, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications, including organic synthesis and bioconjugation.
Propiedades
IUPAC Name |
3-(azidomethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-3-5-1-2-9-4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQUFUWHSLBOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B2524441.png)
![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)
![1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea](/img/structure/B2524443.png)
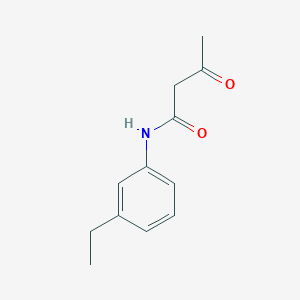
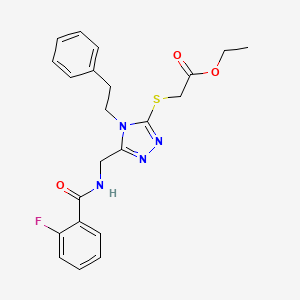
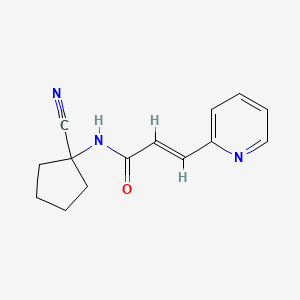
![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)
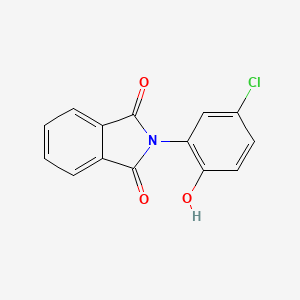
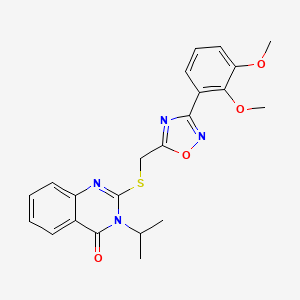
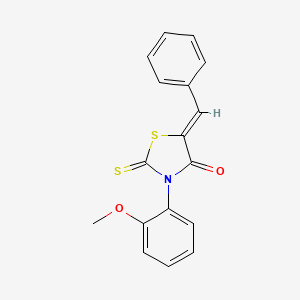
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)
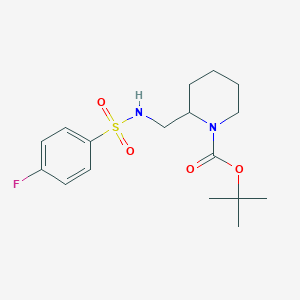
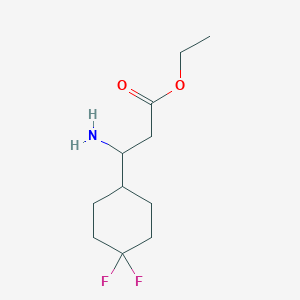
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)
